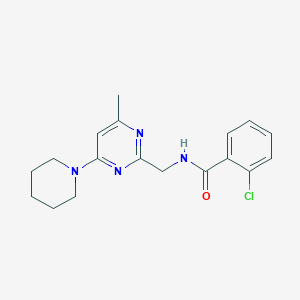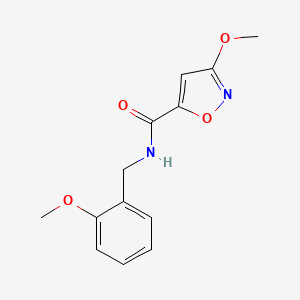
2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid” is a chemical compound with the CAS Number: 1009233-17-3 . It has a molecular weight of 328.17 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is N-[(3,4-dichlorophenyl)sulfonyl]threonine . The InChI code is 1S/C10H11Cl2NO5S/c1-5(14)9(10(15)16)13-19(17,18)6-2-3-7(11)8(12)4-6/h2-5,9,13-14H,1H3,(H,15,16) .科学的研究の応用
1. Renin Inhibition and Angiotensinogen Analogues
2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid is utilized in the synthesis of renin inhibitory peptides. Studies have shown that angiotensinogen analogues containing similar dipeptide isosteres at their scissile sites are potent inhibitors of human plasma renin. This suggests its potential application in managing conditions related to renin activity, such as hypertension (Thaisrivongs et al., 1987).
2. Aroma Compound Analysis in Fermented Foods
This compound has been implicated in the Ehrlich pathway, a metabolic route involved in converting amino acids to alcohols, aldehydes, and acids in fermented foods. Its derivatives, such as 2-methylbutanoic acid, are examined for their roles in the aroma profiles of various fermented products (Matheis et al., 2016).
3. Flavor Development in Red Meat
The related compounds, including 2-methylbutanoic acid, are identified in the development of species-related red meat flavors. These compounds contribute to the distinctive flavors of beef, pork, goat, and lamb, highlighting the importance of branched-chain fatty acids in flavor science (Kim et al., 1993).
4. Wine and Alcoholic Beverage Aroma Precursors
In the context of wine and other alcoholic beverages, derivatives of 2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid, such as hydroxy acids, are crucial for understanding the sensory effects and aroma compounds present in these beverages. Their quantitation and analysis offer insights into the flavor profiles of different alcoholic products (Gracia-Moreno et al., 2015).
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-6(2)10(11(15)16)14-19(17,18)7-3-4-8(12)9(13)5-7/h3-6,10,14H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHWLKXMPXEGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2638757.png)


![N1-(1-phenylethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2638762.png)
![6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2638764.png)
![3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2638765.png)
![1,7-dimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638769.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2638770.png)


![2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid](/img/structure/B2638775.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2638777.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2638778.png)